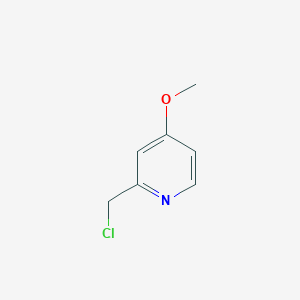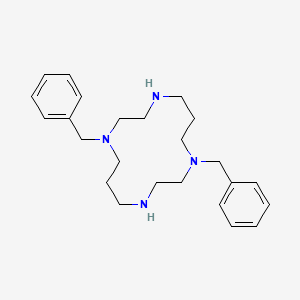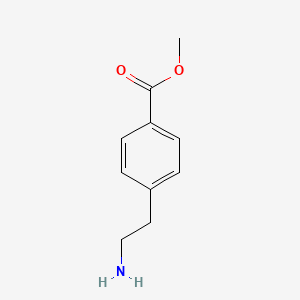
2-Vinyloxytetrahydropyran
Overview
Description
2-Vinyloxytetrahydropyran is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 . It is a colorless to almost colorless clear liquid .
Molecular Structure Analysis
The InChI code for 2-Vinyloxytetrahydropyran is 1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h2,7H,1,3-6H2 .Physical And Chemical Properties Analysis
2-Vinyloxytetrahydropyran is a liquid at 20°C . It has a specific gravity of 0.97 . The boiling point is 60°C at 21mmHg .Scientific Research Applications
Chemistry
“2-Vinyloxytetrahydropyran” is a chemical compound with the molecular formula C7H12O2 . It’s a colorless to almost colorless clear liquid . It’s used in various chemical reactions and synthesis processes due to its unique properties . However, specific applications within the field of chemistry are not explicitly mentioned in the sources.
Materials Science
In the field of materials science, “2-Vinyloxytetrahydropyran” could potentially be used in the development of new materials. Its unique properties such as its clear liquid state and specific gravity could make it a valuable component in material synthesis . However, specific applications within materials science are not detailed in the available sources.
Agriculture
While there’s no direct mention of “2-Vinyloxytetrahydropyran” being used in agriculture, it’s worth noting that nanotechnology, which often involves the manipulation of chemical compounds at the molecular level, is increasingly being applied in this field . However, the specific role of “2-Vinyloxytetrahydropyran” in such applications is not clear from the available sources.
Energy
Nanotechnology is also making waves in the energy sector, with potential applications in energy storage and conversion . While “2-Vinyloxytetrahydropyran” is not directly mentioned in relation to energy applications, its potential use in the synthesis of nanoparticles could make it relevant in this field .
Environmental Applications
Again, while there’s no direct mention of “2-Vinyloxytetrahydropyran” in environmental applications, the broader field of nanotechnology has shown promise in areas such as waste water treatment and the removal of contaminants from soil and water bodies . The role of “2-Vinyloxytetrahydropyran” in such applications is not specified in the available sources.
Industry
“2-Vinyloxytetrahydropyrap” is commercially available and is used in various industrial applications . However, the specific industrial uses of this compound are not detailed in the available sources.
Safety and Hazards
properties
IUPAC Name |
2-ethenoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUNYALHUMSCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468053 | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinyloxytetrahydropyran | |
CAS RN |
22408-41-9 | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)

![Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B1589492.png)
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)




![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)




